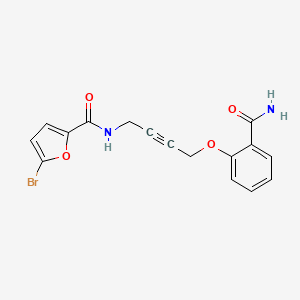

![molecular formula C17H12FN3O4 B2767875 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 921900-28-9](/img/structure/B2767875.png)

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

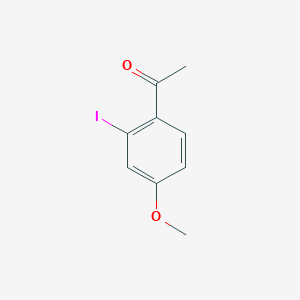

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds, particularly in pharmaceuticals and agrochemicals . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of a fluorophenyl group indicates that the compound may have unique properties due to the electronegativity of fluorine .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole moiety, oxadiazole ring, and fluorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, and the fluorophenyl group might undergo reactions at the carbon-fluorine bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, affecting its solubility and distribution in the body .Scientific Research Applications

Anticonvulsant Evaluation

Research on related indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown promising anticonvulsant activities. A study by Nath et al. (2021) in the Journal of Molecular Structure discusses the synthesis, design, and evaluation of certain compounds for their anticonvulsant properties using various models. The findings revealed that certain derivatives exhibited significant anticonvulsant activity, highlighting the potential of these compounds in developing new anticonvulsant drugs. This research underscores the importance of structural design in pharmacophores for enhancing biological activity (Nath et al., 2021).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Another study by Stec et al. (2011) in the Journal of Medicinal Chemistry explores the structure-activity relationships of dual inhibitors of PI3K and mTOR, critical targets in cancer therapy. The research delves into modifying the chemical structure to improve metabolic stability, demonstrating the compound's efficacy in vitro and in vivo while addressing metabolic deacetylation issues. This indicates the compound's utility in cancer treatment strategies and the importance of heterocyclic analogs in medicinal chemistry (Stec et al., 2011).

Antimicrobial and Hemolytic Agents

A study on the synthesis of N-substituted derivatives of certain acetamides with potential antimicrobial and hemolytic activity has been reported by Rehman et al. (2016) in the Pakistan Journal of Pharmaceutical Sciences. This research highlights the synthesis process and the evaluation of these derivatives for their activity against microbial species, suggesting their possible application as antimicrobial agents. The study provides insights into the antimicrobial potential of these compounds and their toxicity profile, which is crucial for further development (Rehman et al., 2016).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) in the European Journal of Medicinal Chemistry discuss the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. Their findings indicate that certain derivatives show promising inhibitory effects against Src kinase, a protein involved in the progression of cancer, as well as anticancer activities against various cancer cell lines. This research underscores the therapeutic potential of these derivatives in cancer treatment (Fallah-Tafti et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)7-15(22)19-17-21-20-16(25-17)11-3-6-13-14(8-11)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBSNXNNPZBTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

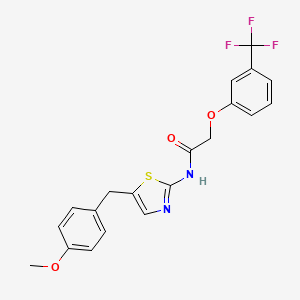

![8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2767793.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2767794.png)

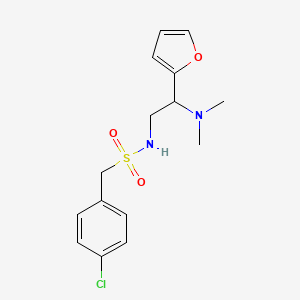

![ethyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2767795.png)

![4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2767796.png)

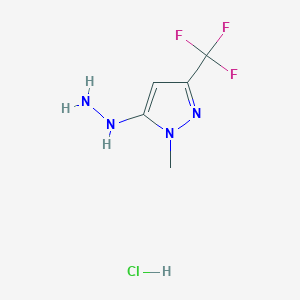

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)

![(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2767809.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)